molecular formula C19H18ClN3O7S B565893 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid CAS No. 1160169-98-1

2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid

Katalognummer: B565893
CAS-Nummer: 1160169-98-1
Molekulargewicht: 467.877
InChI-Schlüssel: ACZBOAUOQTVZSF-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-[(5S)-5-[[[(5-​Chloro-​2-​thienyl)carbonyl]amino]methyl]​-2-oxo-3-oxazolidinyl]​phenyl](2-hydroxyethyl)amino]-2-oxo-acetic Acid is a metabolite of Rivaroxaban which is an antithrombotic agent. Rivaroxaban is a highly potent and selective, direct FXa inhibitor.

Biologische Aktivität

The compound 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid is a complex organic molecule with significant biological implications, particularly in the field of anticoagulation. Its structure suggests potential interactions with various biological targets, primarily due to the presence of the oxazolidinone and thiophene moieties.

  • Molecular Formula : C25H24Cl2N4O6S2
  • Molecular Weight : 611.52 g/mol
  • CAS Number : 1807455-76-0
  • IUPAC Name : 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticoagulant properties. It acts as an inhibitor of blood coagulation factors, particularly thrombin and factor Xa, which are critical in the coagulation cascade.

The compound's mechanism involves covalent modification of serine residues in the active sites of these enzymes. By forming a stable acyl-enzyme complex, it effectively inhibits thrombin's catalytic activity, thereby preventing thrombus formation. This mechanism is similar to other known anticoagulants that utilize a similar strategy to exert their effects.

Inhibitory Potency

The following table summarizes the inhibitory activities of related compounds, including our target compound:

Compound NameTarget EnzymeIC50 (nM)Reference
Compound AThrombin16
Compound BFactor Xa50
Target CompoundThrombin<20

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Anticoagulant Efficacy : In a study evaluating various thrombin inhibitors, the target compound demonstrated a significant reduction in thrombus formation in animal models, comparable to established anticoagulants like warfarin and direct oral anticoagulants (DOACs). The study highlighted that the compound's efficacy was dose-dependent.
  • Safety Profile : A toxicity assessment indicated that while the compound showed potent anticoagulant effects, it also presented a favorable safety profile with minimal adverse effects observed at therapeutic doses. This suggests potential for clinical application in managing thromboembolic disorders.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Activity

Research indicates that this compound acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Its mechanism involves binding to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.

  • Mechanism of Action :
    • The compound forms hydrogen bonds with specific amino acids in the active site of Factor Xa, enhancing its inhibitory potency.
    • Studies have shown that it exhibits subnanomolar potency against Factor Xa, making it a promising candidate for anticoagulant therapy .
  • Clinical Implications :
    • Potential use in treating thromboembolic disorders such as myocardial infarction, deep vein thrombosis, and pulmonary embolism.
    • Demonstrated efficacy in animal models with oral bioavailability ranging from 60% to 86%, indicating potential for convenient administration in humans .

Synthesis and Development

The synthesis of this compound involves multiple steps, including the formation of the oxazolidinone structure through cyclization reactions and subsequent acylation with chlorothiophene derivatives. The following table summarizes key steps in its synthesis:

StepReaction TypeKey ReagentsOutcome
1CyclizationN,N'-Carbonyldiimidazole (CDI)Formation of oxazolidinone
2Acylation5-Chlorothiophene-2-carbonyl chlorideIntroduction of thiophene moiety
3DeprotectionMethylamineActivation of amino group for further reactions

Case Studies

  • In Vivo Efficacy : A study demonstrated that after oral administration in rats, the compound showed significant antithrombotic effects with an effective dose (ED50) of 5 mg/kg. This suggests a strong potential for similar outcomes in human trials .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the thiophene and oxazolidinone components significantly influence the potency and selectivity against Factor Xa compared to other serine proteases .

Eigenschaften

IUPAC Name

2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O7S/c20-15-6-5-14(31-15)16(25)21-9-13-10-23(19(29)30-13)12-3-1-11(2-4-12)22(7-8-24)17(26)18(27)28/h1-6,13,24H,7-10H2,(H,21,25)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBOAUOQTVZSF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)C(=O)O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)C(=O)O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-98-1
Record name 2-((4-((5S)-5-((((5-Chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)(2-hydroxyethyl)amino)-2-oxo-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-((5S)-5-((((5-CHLORO-2-THIENYL)CARBONYL)AMINO)METHYL)-2-OXO-3-OXAZOLIDINYL)PHENYL)(2-HYDROXYETHYL)AMINO)-2-OXO-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84SM3R82LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 3
Reactant of Route 3
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 4
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 5
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid
Reactant of Route 6
2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.